molecular formula C14H31N3O3 B6225079 tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate CAS No. 2792186-61-7

tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate

Cat. No.: B6225079
CAS No.: 2792186-61-7
M. Wt: 289.4
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Description

tert-Butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate: is a complex organic compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate typically involves multiple steps. One common method includes the reaction of 1,4-diaminobutane with tert-butyl chloroformate in the presence of a base such as N,N-diisopropylethylamine (DIEA). The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino groups can be reduced to form primary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur at other functional sites.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It can be incorporated into peptides and proteins to investigate their structure and function.

Medicine

In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form stable conjugates with therapeutic molecules makes it a candidate for targeted drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of polymers and resins. Its unique chemical properties contribute to the development of materials with specific mechanical and thermal characteristics.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, inhibiting or modifying the activity of the target molecules. This interaction is mediated by the functional groups present in the compound, which can undergo nucleophilic or electrophilic reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-aminobutyl)carbamate
  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(3-aminopropyl)carbamate

Uniqueness

tert-Butyl N-{3-[(4-aminobutyl)(2-hydroxyethyl)amino]propyl}carbamate is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it more versatile compared to similar compounds, allowing it to participate in a wider range of chemical reactions and applications.

Properties

CAS No.

2792186-61-7

Molecular Formula

C14H31N3O3

Molecular Weight

289.4

Purity

95

Origin of Product

United States

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